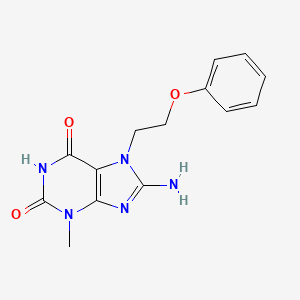

8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione

描述

8-Amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by its substituents at the 3-, 7-, and 8-positions of the bicyclic core. The 8-amino group is critical for hydrogen bonding interactions, making this compound a candidate for targeting enzymes or receptors requiring polar interactions at this position. Purine-2,6-diones, in general, are pharmacologically significant due to their structural similarity to endogenous adenosine and xanthine derivatives, enabling modulation of adenosine receptors, phosphodiesterases, and epigenetic regulators like sirtuins .

属性

IUPAC Name |

8-amino-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c1-18-11-10(12(20)17-14(18)21)19(13(15)16-11)7-8-22-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,15,16)(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIJSECDVCKCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476481-51-3 | |

| Record name | 8-AMINO-3-METHYL-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

8-Amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and metabolic disorders. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a purine base with an amino group at the 8-position and a phenoxyethyl substituent that may influence its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Monoamine Oxidase (MAO) :

- Phosphodiesterase Inhibition :

- Antioxidant Activity :

Table 1: Biological Activity Overview

| Activity Type | Mechanism | IC50 Value | Reference |

|---|---|---|---|

| MAO-B Inhibition | Enzyme Inhibition | 50.7 nM | |

| PDE Inhibition | Enzyme Inhibition | 2.30 µM | |

| Antioxidant Activity | Free Radical Scavenging | Not specified |

Case Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of this compound in rodent models of Parkinson's disease. The results indicated a significant reduction in dopaminergic neuron loss when treated with the compound compared to control groups. Behavioral assessments showed improved motor function correlated with increased dopamine levels in the striatum.

Case Study 2: Metabolic Effects

Another investigation focused on the metabolic effects of this compound in diabetic models. The compound demonstrated the ability to lower blood glucose levels and improve insulin sensitivity. It was suggested that these effects might be mediated through enhanced signaling pathways involving cAMP .

相似化合物的比较

Table 1: Key Structural Features and Activities of Purine-2,6-Dione Derivatives

Key Insights

Substituent Effects at Position 8: 8-Amino (target compound): Likely enhances binding to adenosine receptors (e.g., ADORA3) via hydrogen bonding, similar to 8-alkylamino derivatives in antiarrhythmic agents . 8-Mercapto: Demonstrates SIRT3 inhibition but lacks in vivo validation, contrasting with 4’-bromo-resveratrol’s dual activity in enzyme inhibition and metabolic interference . 8-Bromo: Used as a synthetic intermediate for cross-coupling reactions (e.g., Suzuki coupling) to generate diverse analogs .

Position 7 Modifications: 7-(2-Phenoxyethyl) in the target compound may improve lipophilicity compared to smaller groups (e.g., 7-CH₃ in theophylline). Larger substituents like 7-(2-hydroxy-3-phenoxypropyl) in antiarrhythmic derivatives enhance cardiovascular activity by extending interactions with hydrophobic pockets in alpha-adrenoreceptors .

Position 3 Substituents: 3-Methyl (target compound) vs.

Theophylline Comparison: Theophylline (1,3-dimethyl) lacks an 8-substituent, limiting its ability to engage in hydrogen bonding. Its primary mechanism involves non-selective phosphodiesterase inhibition and adenosine receptor antagonism, whereas 8-substituted analogs (e.g., 8-ethynylcaffeine) show enhanced selectivity for acetylcholinesterase .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The 8-amino and 7-(2-phenoxyethyl) groups in the target compound likely reduce aqueous solubility compared to theophylline but improve membrane permeability.

- Metabolic Stability : 3-Methyl groups generally resist oxidative metabolism, as seen in 1,3-dimethyl derivatives like theophylline .

- Co-crystallization : Purine-2,6-diones (e.g., 1,3-dimethyl analogs) form co-crystals with carboxylic acids, altering solubility and bioavailability .

常见问题

Basic: What are the optimal synthetic routes for 8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves functionalization of theophylline derivatives via nucleophilic substitution or alkylation reactions. For example, intermediates like 8-chloro- or 8-nitro-substituted precursors (e.g., 7-(2-chloroethyl)-8-chloro theophylline) are reacted with phenoxyethylamine derivatives under controlled conditions. Reaction progress is monitored via TLC (Rf values ≈ 0.5, as in ), and intermediates are purified via column chromatography. Characterization employs FTIR (e.g., peaks at 3344 cm⁻¹ for N-H stretching, 1697 cm⁻¹ for C=O groups) and mass spectrometry (e.g., fragments at m/z = 169, 149) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., -NH₂ at ~3344 cm⁻¹, C=O at ~1697 cm⁻¹, and aliphatic C-H stretching at ~2852 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to purine backbone cleavage).

- NMR : Advanced studies (not explicitly detailed in evidence) would require ¹H/¹³C NMR to resolve methyl, phenoxyethyl, and amino substituents.

Advanced: How can computational models predict the drug-like properties of this xanthine derivative?

Methodological Answer:

Virtual screening tools like Chemicalize.org (ChemAxon-based) analyze parameters such as logP (lipophilicity), polar surface area, and solubility. For example, substituents like phenoxyethyl groups may increase hydrophobicity, affecting bioavailability. Molecular docking can predict binding affinity to adenosine receptors (common targets for xanthines). Computational models should be validated against experimental pharmacokinetic data to resolve discrepancies .

Advanced: How do structural modifications at the 7- and 8-positions affect bioactivity?

Methodological Answer:

- 7-Position : Alkyl or aryl groups (e.g., phenoxyethyl) influence membrane permeability and metabolic stability. For instance, bulky substituents may reduce hepatic clearance .

- 8-Position : Amino groups enhance hydrogen bonding with target receptors (e.g., adenosine A₁/A₂), while nitro or chloro substituents may act as leaving groups for further functionalization .

- Case Study : 8-Benzyl derivatives (e.g., bamifylline) show enhanced bronchodilatory activity compared to unsubstituted analogs .

Advanced: How to resolve contradictions in pharmacological data between in vitro and in vivo studies?

Methodological Answer:

Discrepancies often arise from metabolic conversion (e.g., cytochrome P450-mediated oxidation) or solubility limitations. Strategies include:

- Pharmacokinetic Profiling : Measure plasma stability and metabolite identification (e.g., LC-MS/MS).

- Prodrug Design : Modify substituents (e.g., esterification of hydroxyl groups) to improve bioavailability .

- Species-Specific Assays : Validate findings in multiple animal models to account for metabolic differences.

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Reaction Optimization : Automated platforms (e.g., robotic sulfurylation in THF) improve reproducibility but require rigorous solvent and temperature control .

- Purification : Column chromatography may be impractical for large batches; switch to recrystallization or HPLC.

- Analytical Rigor : Implement in-line FTIR or NMR to monitor real-time purity during scale-up.

Advanced: How does the compound’s solubility profile impact experimental design?

Methodological Answer:

Low aqueous solubility (common in lipophilic xanthines) necessitates:

- Solubilization Agents : Use co-solvents (e.g., DMSO) or cyclodextrins for in vitro assays.

- Formulation Studies : For in vivo work, develop nanoemulsions or liposomal carriers to enhance bioavailability .

Advanced: What strategies validate the compound’s selectivity for adenosine receptor subtypes?

Methodological Answer:

- Radioligand Binding Assays : Compare IC₅₀ values against A₁, A₂A, A₂B, and A₃ receptors.

- Computational Docking : Map interactions (e.g., hydrogen bonds with His264 in A₂A) to predict subtype specificity .

- Knockout Models : Use receptor-deficient mice to confirm target engagement in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。